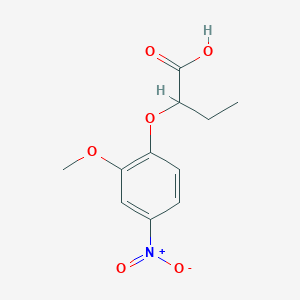![molecular formula C22H17ClN2 B8508319 1-[(3-chlorophenyl)-diphenylmethyl]imidazole CAS No. 23593-76-2](/img/structure/B8508319.png)
1-[(3-chlorophenyl)-diphenylmethyl]imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(3-chlorophenyl)-diphenylmethyl]imidazole is a synthetic organic compound that belongs to the class of imidazole derivatives Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms This particular compound is characterized by the presence of a 3-chlorophenyl group and two diphenyl groups attached to the imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-chlorophenyl)-diphenylmethyl]imidazole typically involves the reaction of 3-chlorobenzyl chloride with diphenylmethanol in the presence of a base, followed by cyclization with imidazole. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
1-[(3-chlorophenyl)-diphenylmethyl]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 3-chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential as a therapeutic agent in the treatment of diseases such as cancer and infectious diseases.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[(3-chlorophenyl)-diphenylmethyl]imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in the biosynthesis of essential cellular components, thereby exerting antimicrobial effects.
Comparison with Similar Compounds
1-[(3-chlorophenyl)-diphenylmethyl]imidazole can be compared with other imidazole derivatives, such as:
1-[(4-Chlorophenyl)(diphenyl)methyl]-1H-imidazole: Similar structure but with a different position of the chlorine atom on the phenyl ring.
1-[(3-Bromophenyl)(diphenyl)methyl]-1H-imidazole: Similar structure but with a bromine atom instead of chlorine.
1-[(3-Chlorophenyl)(phenyl)methyl]-1H-imidazole: Similar structure but with only one phenyl group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
CAS No. |
23593-76-2 |
|---|---|
Molecular Formula |
C22H17ClN2 |
Molecular Weight |
344.8 g/mol |
IUPAC Name |
1-[(3-chlorophenyl)-diphenylmethyl]imidazole |
InChI |
InChI=1S/C22H17ClN2/c23-21-13-7-12-20(16-21)22(25-15-14-24-17-25,18-8-3-1-4-9-18)19-10-5-2-6-11-19/h1-17H |
InChI Key |
QGCQRZWXVPJNLV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC(=CC=C3)Cl)N4C=CN=C4 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
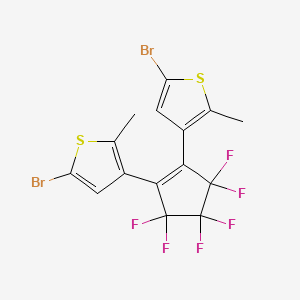


![4-chloro-5-(trifluoromethyl)-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B8508243.png)
![4-[4-(4-Fluorophenyl)piperazin-1-YL]butanamide](/img/structure/B8508250.png)
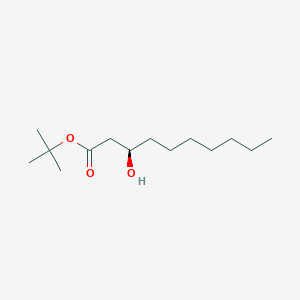
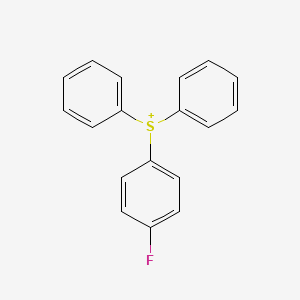
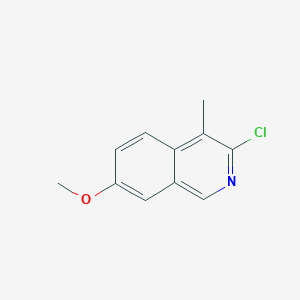
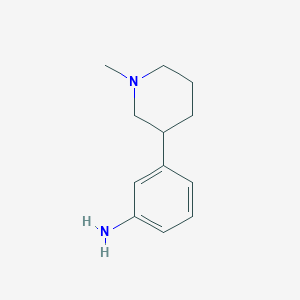
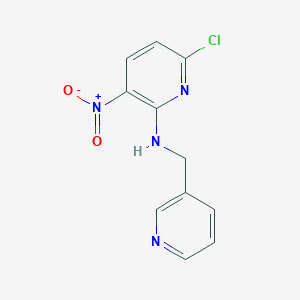
![Ethyl 4-{2-[(tert-butyl)amino]ethoxy}-3-methylbenzo[d]furan-2-carboxylate](/img/structure/B8508307.png)
![1-[(4-Chlorophenyl)methyl]-4,4,6-trimethylcyclohex-2-en-1-ol](/img/structure/B8508323.png)
![1-Ethyl-2-methyl-1H-benzo[G]indole](/img/structure/B8508331.png)
